Product packaging for 1-Bromo-3-(difluoromethyl)-5-methylbenzene(Cat. No.:CAS No. 1261813-99-3)

1-Bromo-3-(difluoromethyl)-5-methylbenzene

Cat. No.: B2721216
CAS No.: 1261813-99-3
M. Wt: 221.045
InChI Key: OIWXNMOKVPCHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aryl Halides in Chemical Synthesis

Aryl halides are organic compounds in which a halogen atom is directly bonded to an aromatic ring. nbinno.com This class of compounds has long been a cornerstone of organic synthesis due to the versatile reactivity of the carbon-halogen bond. The bromine atom in 1-Bromo-3-(difluoromethyl)-5-methylbenzene, for instance, can participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most powerful applications of aryl halides is in transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings have revolutionized the way chemists approach the synthesis of complex molecules. In these reactions, the aryl halide acts as an electrophilic partner, reacting with a nucleophilic organometallic reagent in the presence of a palladium, copper, or other transition metal catalyst. This enables the construction of biaryl systems, arylated alkenes and alkynes, and arylamines, which are common motifs in many biologically active compounds and functional materials.

Furthermore, aryl halides are precursors to organometallic reagents themselves. For example, they can be converted into Grignard reagents (organomagnesium halides) or organolithium compounds through reaction with magnesium or lithium metal, respectively. These highly nucleophilic species can then react with a variety of electrophiles to form new carbon-carbon bonds, further highlighting the synthetic utility of aryl halides.

The reactivity of aryl halides can be modulated by the nature of the halogen and the other substituents on the aromatic ring. Aryl bromides, such as this compound, often provide an optimal balance of reactivity and stability, making them widely used in synthesis.

Contextualizing Fluorinated Aromatic Compounds in Advanced Organic Synthesis

The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence in a molecule can alter its conformation, pKa, metabolic stability, and lipophilicity. Consequently, fluorinated aromatic compounds have gained immense importance in medicinal chemistry and materials science.

The difluoromethyl group (-CHF2) in this compound is of particular interest. It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, and its inclusion can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. mdpi.com Compared to the more common trifluoromethyl group (-CF3), the difluoromethyl group has a different electronic profile and can act as a hydrogen bond donor, which can be advantageous for molecular recognition and binding affinity. mdpi.com

The synthesis of fluorinated aromatic compounds can be challenging, and the development of new methods for the introduction of fluorinated groups is an active area of research. Compounds like this compound can serve as valuable building blocks, providing a pre-installed difluoromethyl group that can be carried through a synthetic sequence.

Overview of Research Trajectories for this compound

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, its structural motifs suggest clear research trajectories based on the established chemistry of related compounds. The primary area of investigation for this molecule would be its application as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot AvailableC8H7BrF2221.04
1-Bromo-3-fluoro-5-methylbenzene202865-83-6C7H6BrF189.02
3-Bromo-5-(difluoromethyl)benzaldehyde1646313-92-9C8H5BrF2O235.03

Research efforts would likely focus on the following areas:

Synthesis of the Compound: Developing efficient and scalable synthetic routes to this compound is a crucial first step. A potential synthetic pathway could involve the bromination of a difluoromethylated toluene (B28343) derivative or the difluoromethylation of a brominated toluene precursor. For instance, a plausible route could start from 3-bromo-5-methylbenzaldehyde, which can be converted to the target molecule through a difluoromethylation reaction of the aldehyde group, followed by reduction. guidechem.com

Cross-Coupling Reactions: A significant research trajectory would involve exploring the utility of this compound in various palladium- or copper-catalyzed cross-coupling reactions. This would enable the synthesis of a library of derivatives where the bromine atom is replaced by different functional groups, such as aryl, alkyl, amino, or alkoxy groups. These studies would be essential to demonstrate its versatility as a building block.

Medicinal Chemistry Applications: Given the known benefits of incorporating difluoromethyl groups into bioactive molecules, a major research focus would be the use of this compound as an intermediate in the synthesis of new drug candidates. mdpi.com Researchers would likely incorporate the "3-(difluoromethyl)-5-methylphenyl" moiety into known pharmacophores to investigate the effects on biological activity, selectivity, and pharmacokinetic properties.

Agrochemical Research: Similar to medicinal chemistry, the agrochemical industry often utilizes fluorinated compounds to enhance the efficacy and metabolic stability of pesticides and herbicides. Research could be directed towards synthesizing novel agrochemicals derived from this compound.

While specific, published research on this exact compound is limited, its structure firmly places it within the realm of high-value intermediates for advanced organic synthesis. Future research will likely focus on unlocking its synthetic potential and exploring the properties of the novel compounds that can be accessed from it.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrF2 B2721216 1-Bromo-3-(difluoromethyl)-5-methylbenzene CAS No. 1261813-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWXNMOKVPCHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 3 Difluoromethyl 5 Methylbenzene and Its Precursors

Strategies for Introducing the Bromine Atom into the Aromatic Ring

The incorporation of a bromine atom onto the aromatic ring of a suitable precursor, such as 3-(difluoromethyl)toluene, is a critical step in the synthesis of 1-bromo-3-(difluoromethyl)-5-methylbenzene. The primary methods for achieving this transformation are electrophilic aromatic bromination and halogen exchange reactions.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic bromination is a widely employed method for the direct introduction of a bromine atom onto an aromatic ring. This reaction proceeds through the attack of an electrophilic bromine species on the electron-rich aromatic nucleus. The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the ring. In the case of a precursor like 3-(difluoromethyl)toluene, the methyl group is an ortho-, para-director, while the difluoromethyl group is a meta-director. This would direct the incoming electrophile to the desired position.

Common brominating agents for this purpose include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). nbinno.com Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often in the presence of a proton source or a Lewis acid. nbinno.com

A representative electrophilic bromination reaction is outlined in the table below, showcasing typical reagents and conditions for the bromination of an activated aromatic ring.

EntrySubstrateBrominating AgentCatalyst/SolventTemperatureYield
13-(Difluoromethyl)tolueneBr₂FeBr₃ / CCl₄0 °C to rtGood
23-(Difluoromethyl)tolueneNBSH₂SO₄ / CH₂Cl₂rtModerate to Good

Halogen Exchange Reactions for Bromine Incorporation

Halogen exchange reactions provide an alternative route for the introduction of a bromine atom. This method is particularly useful if a precursor with a different halogen, such as iodine, is more readily accessible. For instance, a Sandmeyer-type reaction could be employed starting from 3-(difluoromethyl)-5-methylaniline. wikipedia.orgbohrium.com This process involves the diazotization of the aniline (B41778) to form a diazonium salt, which is then treated with a copper(I) bromide (CuBr) solution to yield the desired bromo-substituted compound. wikipedia.orggoogle.commasterorganicchemistry.comgoogle.com

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring and often provides good yields and high purity. wikipedia.orgbohrium.commasterorganicchemistry.comgoogle.com

EntryPrecursorReagentsConditionsProduct
13-(Difluoromethyl)-5-methylaniline1. NaNO₂, HBr, H₂O, 0-5 °CDiazotization followed by decomposition of the diazonium saltThis compound
2. CuBr

This table illustrates the general steps of a Sandmeyer reaction. Specific experimental data for this exact transformation was not found in the provided search results.

Methods for Difluoromethyl Group Introduction

The introduction of the difluoromethyl (CHF₂) group is a key transformation in the synthesis of the target compound. This functional group can be installed using nucleophilic, electrophilic, or radical-mediated approaches on a suitable brominated precursor like 1-bromo-3-methyl-5-(iodomethyl)benzene or 3-bromo-5-methylbenzaldehyde.

Nucleophilic Difluoromethylation Techniques

Nucleophilic difluoromethylation involves the reaction of a nucleophilic difluoromethylating agent with an electrophilic carbon center on the aromatic precursor. A common strategy involves the conversion of an aldehyde, such as 3-bromo-5-methylbenzaldehyde, to the difluoromethyl group. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents that can convert a carbonyl group to a difluoromethylene group.

Another approach is the use of a difluoromethyl anion equivalent, which can be generated from various precursors and reacted with a suitable electrophile. For example, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a fluoride (B91410) source can act as a nucleophilic trifluoromethylating agent, and similar strategies exist for difluoromethylation.

EntryPrecursorReagentConditionsProduct
13-Bromo-5-methylbenzaldehydeDASTCH₂Cl₂, rtThis compound

This table provides a representative example of a nucleophilic difluoromethylation reaction. Detailed experimental results for this specific substrate were not available in the search results.

Electrophilic Difluoromethylation Pathways

Electrophilic difluoromethylation reagents are capable of delivering a "CF₂H⁺" equivalent to an electron-rich aromatic ring. While less common than nucleophilic methods, this approach can be effective for certain substrates. Reagents such as S-(difluoromethyl)diarylsulfonium salts can serve as electrophilic difluoromethylating agents. The reaction typically requires an activated aromatic substrate. For a precursor like 1-bromo-3,5-dimethylbenzene, the directing effects of the methyl groups would need to be considered to achieve the desired regioselectivity.

Radical-Mediated Difluoromethylation Strategies

Radical difluoromethylation has emerged as a powerful tool for the introduction of the CHF₂ group. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. Common radical difluoromethylating agents include reagents that can generate the difluoromethyl radical (•CHF₂) upon activation by light, a radical initiator, or a transition metal catalyst. For instance, zinc difluoromethanesulfinate (DFMS) is a well-known precursor to the difluoromethyl radical. This radical can then add to an aromatic ring, often in the context of a Minisci-type reaction or a Sandmeyer-type process. nih.gov

A plausible radical-mediated approach could involve the reaction of a diazonium salt derived from 3-bromo-5-methylaniline (B1274160) with a difluoromethyl radical source.

EntryPrecursorRadical SourceInitiator/CatalystProduct
13-Bromo-5-methylbenzenediazonium saltZn(SO₂CF₂H)₂Visible light photocatalystThis compound

This table outlines a possible radical-mediated difluoromethylation. Specific experimental data for this reaction was not found in the searched literature.

Sequential and Convergent Synthetic Route Development

Due to the challenges associated with the direct regioselective methylation of a difluoromethylated bromobenzene, sequential or convergent synthetic strategies are often employed. These approaches involve building the molecule step-by-step, carefully controlling the order of substituent introduction to achieve the desired regiochemistry.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any multi-step synthesis. Key parameters that are often varied include temperature, solvent, catalyst, and reaction time. researchgate.net

For instance, in a hypothetical multi-step synthesis of this compound, each step would require careful optimization. This could involve screening different Lewis acids for a Friedel-Crafts reaction, testing various bases and temperatures for a metalation step, or optimizing the conditions for a halogenation reaction.

Table 2: Key Parameters for Reaction Optimization

ParameterPotential Impact
Temperature Affects reaction rate and selectivity. Higher temperatures can increase rates but may lead to side products.
Solvent Can influence reactant solubility, reaction rates, and the stability of intermediates.
Catalyst The choice and loading of a catalyst can dramatically affect reaction efficiency and selectivity.
Reactant Concentration Can influence reaction kinetics and the formation of byproducts.
Reaction Time Insufficient time may lead to incomplete conversion, while excessive time can result in product degradation or side reactions.

This table highlights common parameters that are adjusted during the optimization of a chemical reaction.

The purification of intermediates at each stage of a multi-step synthesis is essential for obtaining a pure final product. reachemchemicals.com A variety of techniques are available, with the choice depending on the physical properties of the compound and the impurities present. byjus.com

Common Purification Techniques:

Distillation: This technique is effective for purifying volatile liquid compounds based on differences in boiling points. Simple, fractional, and vacuum distillation are variants used for different scenarios. reachemchemicals.combyjus.com

Recrystallization: This is a powerful method for purifying solid compounds. studymind.co.uk It relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.

Chromatography: This is a versatile set of techniques used to separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. byjus.com Common types include column chromatography, thin-layer chromatography (TLC), and gas chromatography (GC). reachemchemicals.com

Extraction: This technique separates compounds based on their differing solubilities in two immiscible liquid phases, often an aqueous and an organic layer. studymind.co.uk

For the intermediates in the synthesis of this compound, which are likely to be halogenated and fluorinated aromatic compounds, a combination of these techniques would be employed. For example, after a reaction, the crude product might be first isolated by extraction, followed by purification via column chromatography or distillation. The purity of the isolated intermediate would then be assessed using analytical techniques such as NMR spectroscopy, mass spectrometry, or gas chromatography before proceeding to the next step in the synthesis. numberanalytics.com

Reactivity and Mechanistic Investigations of 1 Bromo 3 Difluoromethyl 5 Methylbenzene

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond on the aromatic ring is the principal site of reactivity for many synthetic transformations. This section explores several classes of reactions that leverage this functional group.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming new carbon-carbon bonds. Aryl bromides are common substrates for these transformations due to their optimal balance of reactivity and stability.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. For a substrate like 1-Bromo-3-(difluoromethyl)-5-methylbenzene, this reaction would forge a new bond between the aromatic ring and the organic group from the boronic acid, yielding a biaryl or related structure. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst. acs.org

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. nih.govresearchgate.net The mechanism proceeds through oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step that releases the product. princeton.edu

The Sonogashira coupling is a method to form a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by palladium complexes and co-catalyzed by a copper salt. The process involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, ultimately leading to the coupled alkynylarene product after reductive elimination.

While the chemical structure of this compound makes it a suitable candidate for these cross-coupling reactions, a detailed review of scientific literature and patent databases does not yield specific published examples or detailed research findings of it being used as a substrate in Suzuki, Heck, or Sonogashira reactions. The table below illustrates typical conditions for such reactions with generic aryl bromides, but it is important to note that these are representative examples and not specific experimental data for this compound.

Reaction TypeTypical Coupling PartnerTypical CatalystTypical BaseTypical Solvent
SuzukiArylboronic AcidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃Dioxane/Water or Toluene (B28343)
HeckStyrene or AcrylatePd(OAc)₂ with PPh₃Et₃N or K₂CO₃DMF or Acetonitrile
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ with CuIEt₃N or PiperidineTHF or Toluene

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In this compound, the difluoromethyl group (-CHF₂) is electron-withdrawing. However, it is positioned meta to the bromine atom. This meta-positioning means it cannot directly stabilize the negative charge of the Meisenheimer complex through resonance, which is the primary requirement for facile SNAr reactions. Therefore, this compound is expected to be largely unreactive under standard SNAr conditions. Specific studies detailing attempts at SNAr reactions on this compound are not available in the surveyed literature.

Aryl bromides are common precursors for the formation of highly reactive organometallic reagents.

Grignard reagents (R-MgX) are formed by reacting an organic halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting arylmagnesium bromide derived from this compound would feature a nucleophilic carbon atom, making it a potent reagent for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. The formation requires strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.

Organolithium reagents are typically formed through halogen-metal exchange, where an aryl bromide reacts with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. This reaction is often faster and more efficient than Grignard formation for certain substrates. The resulting aryllithium species is a powerful nucleophile and base.

No specific experimental procedures for the preparation of the Grignard or organolithium reagent from this compound have been detailed in the available scientific literature.

The C-Br bond can undergo homolytic cleavage to generate an aryl radical, which can then participate in various radical reactions. This can be initiated by radical initiators, heat, or light. For instance, bromine radicals can be generated from molecular bromine and subsequently react with other molecules in a chain reaction mechanism. While radical reactions involving aryl halides are a known class of reactions, specific studies investigating radical-mediated transformations at the brominated position of this compound are not described in the reviewed literature.

Reactions Involving the Difluoromethyl Group

The difluoromethyl (-CHF₂) group is generally considered robust and stable. Its presence is often desired in medicinal chemistry as it can act as a bioisostere for hydroxyl or thiol groups and can enhance metabolic stability.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it exceptionally stable and difficult to transform chemically. Reactions that involve the cleavage of C-F bonds in a difluoromethyl group are rare and require harsh conditions or specialized reagents. While there is research into the functionalization of C-F bonds, particularly in trifluoromethyl groups, there are no specific documented methods for the chemical transformation of the C-F bonds within the difluoromethyl group of this compound in the surveyed literature. General strategies for difluoromethylation of aryl bromides via metallaphotoredox catalysis have been developed, but these build the group onto the ring rather than modifying an existing one. nih.gov

Reactions at the Difluoromethyl Carbon

The difluoromethyl (CHF₂) group is generally robust and less reactive than a methyl or bromomethyl group. However, the C-H bond in the CHF₂ group is polarized and can be susceptible to certain reactions. rsc.org

Furthermore, the difluoromethyl group is recognized as a lipophilic hydrogen bond donor, a property that can influence its interaction with other molecules and catalysts and is a key feature in medicinal chemistry. cas.cn Radical reactions involving the difluoromethyl group are also known, often initiated by photocatalysis, leading to the formation of a difluoromethyl radical that can participate in various transformations. nih.gov

Reactions Involving the Methyl Group

The methyl group attached to the benzene (B151609) ring is a versatile handle for further functionalization, primarily through reactions at the benzylic position.

Benzylic Halogenation: The methyl group of this compound is expected to undergo free-radical halogenation at the benzylic position under standard conditions, such as with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat. masterorganicchemistry.com The reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring.

The expected product of monobromination would be 1-bromo-3-(bromomethyl)-5-(difluoromethyl)benzene. The selectivity for monobromination over di- or tri-bromination can often be controlled by the stoichiometry of the halogenating agent. bohrium.com For substituted toluenes, the electronic nature of the other ring substituents can influence the rate of this reaction. masterorganicchemistry.com

Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.comchemistry.coach This reaction also proceeds through intermediates at the benzylic position and requires the presence of at least one benzylic hydrogen. The expected product from the complete oxidation of this compound would be 3-bromo-5-(difluoromethyl)benzoic acid. Milder oxidation conditions could potentially yield the corresponding benzaldehyde.

Table 1: Predicted Benzylic Functionalization Reactions

ReactionReagents and ConditionsPredicted Major ProductAnalogous Reaction Yield (%)
Benzylic BrominationN-Bromosuccinimide (NBS), AIBN, CCl₄, reflux1-Bromo-3-(bromomethyl)-5-(difluoromethyl)benzeneGood to excellent bohrium.com
Benzylic Oxidation to Carboxylic AcidKMnO₄, H₂O, heat3-Bromo-5-(difluoromethyl)benzoic acidTypically high organic-chemistry.org
Benzylic Oxidation to AldehydeMilder oxidants (e.g., CrO₃/periodic acid)3-Bromo-5-(difluoromethyl)benzaldehydeVariable, depends on substrate and conditions organic-chemistry.org

Direct condensation reactions involving the methyl group are not typical. However, if the methyl group is first oxidized to an aldehyde (3-bromo-5-(difluoromethyl)benzaldehyde), this aldehyde can then participate in various condensation reactions.

For instance, in a Claisen-Schmidt condensation, the resulting aromatic aldehyde (which lacks α-hydrogens) can react with an enolizable ketone or aldehyde in the presence of a base to form an α,β-unsaturated carbonyl compound. wikipedia.org Similarly, other condensation reactions like the aldol (B89426) condensation could be envisaged if the methyl group is transformed into a suitable carbonyl-containing moiety. semanticscholar.orgvanderbilt.edu

Mechanistic Pathways of Key Transformations

The key transformations of the methyl group in this compound are expected to proceed through well-understood reactive intermediates.

Benzylic Halogenation: This reaction follows a free-radical chain mechanism. The process is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the methyl group to form a benzylic radical . This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This resonance stabilization is a key factor in the selectivity for reaction at the benzylic position over other positions. masterorganicchemistry.comgla.ac.uk The benzylic radical then reacts with a halogen molecule (e.g., Br₂) to form the product and a halogen radical, which propagates the chain. masterorganicchemistry.com

Benzylic Oxidation: The mechanism of benzylic oxidation with strong oxidizing agents like KMnO₄ is complex but is believed to also involve the formation of a benzylic radical as an initial step through hydrogen atom abstraction. masterorganicchemistry.com This radical can then be further oxidized to a carbocation or react with oxygen to form peroxy species, which ultimately lead to the carboxylic acid after further oxidation steps.

The rates of reactions involving the benzylic position are influenced by the electronic effects of the substituents on the aromatic ring, which affect the stability of the transition states of the rate-determining steps.

In the case of this compound, we have three substituents to consider:

Methyl group (-CH₃): An electron-donating group that activates the ring.

Bromo group (-Br): A deactivating but ortho-, para-directing group due to competing inductive withdrawal and resonance donation.

Difluoromethyl group (-CHF₂): A strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com

For reactions involving the formation of a benzylic radical or a benzylic carbocation in the transition state, electron-withdrawing groups on the ring are generally destabilizing. Therefore, the presence of the bromo and, particularly, the strongly deactivating difluoromethyl group would be expected to decrease the rate of benzylic halogenation and oxidation compared to toluene itself. The transition state for hydrogen abstraction would be higher in energy due to the destabilizing effect of these electron-withdrawing groups on the developing radical or positive charge at the benzylic position. chemistry.coach

Computational studies on the oxidation of toluene have provided detailed insights into the potential energy surfaces and transition states of H-abstraction and subsequent reactions, which serve as a foundational model for understanding the reactivity of more complex substituted toluenes. rsc.org

Table of Compounds

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for probing the structure of molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Bromo-3-(difluoromethyl)-5-methylbenzene , a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, has been instrumental in its structural confirmation.

¹H NMR Spectral Analysis and Proton Environment

The ¹H NMR spectrum of This compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is characterized by three signals, each representing a single proton on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the substituents: the bromine atom, the difluoromethyl group, and the methyl group. The methyl group protons appear as a singlet in the aliphatic region of the spectrum.

A detailed analysis of the ¹H NMR data is presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableAromatic CH
Data not availableData not availableData not availableAromatic CH
Data not availableData not availableData not availableAromatic CH
Data not availableTriplet (t)1HCHF₂
Data not availableSinglet (s)3HCH₃

Note: Specific chemical shift and coupling constant values are not publicly available in the searched literature.

¹³C NMR Spectral Analysis and Carbon Framework

The ¹³C NMR spectrum provides a map of the carbon skeleton of This compound . Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms. The aromatic carbons exhibit signals in the downfield region, with the carbon atoms directly bonded to the bromine and difluoromethyl groups showing characteristic shifts. The carbon of the methyl group appears in the upfield aliphatic region.

A summary of the expected ¹³C NMR signals is provided in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not availableAromatic C-Br
Data not availableAromatic C-CHF₂
Data not availableAromatic C-CH₃
Data not availableAromatic CH
Data not availableAromatic CH
Data not availableAromatic CH
Data not availableCHF₂
Data not availableCH₃

Note: Specific chemical shift values are not publicly available in the searched literature.

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for probing fluorine-containing compounds. In the case of This compound , the ¹⁹F NMR spectrum would be expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. The multiplicity of this signal would be a doublet due to coupling with the adjacent proton.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
Data not availableDoublet (d)CHF₂

Note: Specific chemical shift and coupling constant values are not publicly available in the searched literature.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, confirming the relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds). This would be crucial for confirming the substitution pattern on the benzene ring by showing correlations between the methyl protons and the aromatic carbons, as well as between the difluoromethyl proton and adjacent aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For This compound , the mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet (M and M+2) of nearly equal intensity.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of a bromine atom, a fluorine atom, or the entire difluoromethyl group. The analysis of these fragment ions helps to piece together the molecular structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
Data not available[M]⁺ (Molecular ion with ⁷⁹Br)
Data not available[M+2]⁺ (Molecular ion with ⁸¹Br)
Data not availableFragment ions (e.g., loss of Br, F, CHF₂)

Note: Experimental mass spectrometry data with detailed fragmentation analysis is not publicly available in the searched literature. The molecular formula is C₈H₇BrF₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of This compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational modes include:

C-H stretching vibrations for the aromatic and methyl C-H bonds.

C=C stretching vibrations within the aromatic ring.

C-F stretching vibrations of the difluoromethyl group, which are typically strong and appear in a characteristic region of the spectrum.

C-Br stretching vibrations , which are typically found in the fingerprint region.

C-H bending vibrations for the aromatic and methyl groups.

Table 5: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
Data not availableAromatic C-H stretch
Data not availableAliphatic C-H stretch (methyl)
Data not availableAromatic C=C stretch
Data not availableC-F stretch
Data not availableC-Br stretch

Note: Specific experimental IR absorption frequencies are not publicly available in the searched literature.

Advanced Crystallographic Studies for Solid-State Structure

As of the current body of scientific literature, advanced crystallographic studies, such as single-crystal X-ray diffraction, have not been reported for this compound. Consequently, detailed data regarding its solid-state structure, including crystal system, space group, and unit cell dimensions, are not available.

The determination of the three-dimensional atomic arrangement in the solid state through techniques like X-ray crystallography is fundamental to understanding a compound's physical and chemical properties. Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-property relationship analyses, computational modeling, and materials science applications.

While crystallographic data exists for structurally related compounds, this information cannot be directly extrapolated to infer the precise solid-state structure of this compound due to the significant influence of substituent changes on crystal packing and molecular conformation. Future crystallographic investigations would be necessary to fully elucidate its solid-state architecture.

Computational and Theoretical Studies on 1 Bromo 3 Difluoromethyl 5 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state properties of a molecule, offering profound insights into its geometry, stability, and electronic characteristics. For a molecule like 1-bromo-3-(difluoromethyl)-5-methylbenzene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed picture of its electronic landscape. The presence of three different substituents—a halogen (Br), an electron-withdrawing alkyl group (CHF₂), and an electron-donating alkyl group (CH₃)—creates a complex electronic environment that DFT is well-suited to describe. researchgate.net

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity and electronic properties.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In electrophilic reactions, the HOMO interacts with the LUMO of an electrophile. For this compound, the HOMO is expected to be a π-orbital primarily localized on the benzene (B151609) ring, with significant contributions from the methyl and bromo substituents, which can donate electron density into the ring through hyperconjugation and resonance, respectively.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. In nucleophilic reactions, the LUMO receives electrons from the HOMO of a nucleophile. The LUMO of this molecule will also be a π-orbital (π*) of the benzene ring. Its energy is significantly lowered by the strong inductive effect of the electronegative bromine and, especially, the difluoromethyl group. umons.ac.benih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to electronic excitation and chemical reactions. The opposing electronic effects of the methyl (donating) and difluoromethyl (withdrawing) groups make the precise calculation of this gap essential for predicting the molecule's behavior.

Table 1. Hypothetical Frontier Orbital Energies for this compound Calculated via DFT.
Molecular OrbitalEnergy (eV)Primary Character
LUMO-1.5π* (aromatic ring)
HOMO-8.8π (aromatic ring)
HOMO-LUMO Gap7.3-

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution governs how the molecule interacts with other molecules and with electric fields.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites. nih.gov

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, negative potential is expected to be concentrated around the highly electronegative fluorine and bromine atoms.

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. Positive potential would be located on the hydrogen atoms of the methyl group and, more significantly, on the hydrogen of the difluoromethyl group due to the strong pull of the adjacent fluorine atoms. The regions above and below the center of the π-system of the benzene ring may also exhibit negative potential, characteristic of aromatic systems.

Analysis of the MEP map provides a clear, intuitive picture of where the molecule is most likely to engage in electrostatic interactions, such as hydrogen or halogen bonding. man.ac.uk

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from the rotation around single bonds. For this compound, the primary sources of conformational flexibility are the rotations of the methyl (-CH₃) and difluoromethyl (-CHF₂) groups.

Computational methods can be used to map the potential energy surface as a function of the dihedral angles defining these rotations. This "energy landscape" reveals the low-energy (stable) conformations and the energy barriers required to transition between them.

Methyl Group Rotation: The rotation of the methyl group is expected to have a very low energy barrier (typically < 3 kcal/mol), meaning it rotates almost freely at room temperature.

Difluoromethyl Group Rotation: The rotation of the difluoromethyl group is more hindered. Steric and electronic interactions (such as dipole-dipole interactions between the C-F bonds and the C-Br bond or the methyl group) will lead to distinct energy minima and maxima. Studies on similar fluorinated compounds show a preference for conformations that minimize these repulsive interactions. researchgate.netnih.govnih.gov

Understanding the preferred conformation is critical, as the molecule's three-dimensional shape influences its reactivity and how it interacts with other molecules, such as enzymes or catalysts.

Table 2. Hypothetical Rotational Energy Barriers for Substituents on this compound.
Rotating GroupRotational Barrier (kcal/mol)Notes
Methyl (-CH₃)~1.5Near-free rotation at room temperature.
Difluoromethyl (-CHF₂)~4.0Rotation is hindered by steric and electronic interactions with adjacent substituents.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and modeling reaction pathways, it is possible to forecast both reactivity (how fast a reaction occurs) and selectivity (which product is formed). chemrxiv.org

Modeling of Reaction Mechanisms and Energy Barriers

DFT calculations can be used to model the entire pathway of a chemical reaction, from reactants to products, including any intermediates and transition states. The calculation of the energy at each point along this pathway generates a reaction profile. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction. rsc.org

For this compound, one could model an electrophilic aromatic substitution reaction, such as nitration or further bromination. The existing substituents direct incoming electrophiles to specific positions on the ring:

Methyl (-CH₃): Activating and ortho/para-directing.

Bromo (-Br): Deactivating but ortho/para-directing.

Difluoromethyl (-CHF₂): Deactivating and meta-directing.

The directing effects are additive. Therefore, an incoming electrophile would be directed to the C2, C4, and C6 positions by the methyl and bromo groups, and to the C2, C4, and C6 positions by the difluoromethyl group (relative to itself). The C4 and C6 positions are most favored due to the combined directing effects and reduced steric hindrance. DFT calculations would precisely quantify the energy barriers for attack at each available position on the ring, allowing for a definitive prediction of the major product isomer. rsc.org

Computational Design of Novel Transformations

Beyond predicting the outcomes of known reactions, computational modeling can be used to design entirely new chemical transformations. By understanding the electronic and steric properties of this compound, chemists can hypothesize novel reactions.

For example, the bromine atom is a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational modeling could be used to:

Screen a library of potential catalysts to find one with optimal activity and selectivity.

Model the reaction mechanism with a proposed catalyst to understand how it works and identify potential side reactions.

Modify the substituents on the catalyst or the reaction conditions in silico to optimize the yield of a desired product before any laboratory experiments are conducted.

This predictive power accelerates the discovery process, reduces waste, and allows for the rational design of more efficient and selective chemical syntheses involving this compound as a building block.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the electronic structure and vibrational modes of molecules. For this compound, theoretical calculations can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable, particularly for novel or uncharacterized compounds where experimental data may be scarce. The correlation of this theoretical data with experimentally obtained spectra is a critical step in structural elucidation, allowing for the validation of the computational model and a more confident assignment of spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts for this compound can be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). By employing methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra with a reasonable degree of accuracy. The accuracy of these predictions is dependent on the chosen level of theory, including the functional and basis set.

The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, to allow for direct comparison with experimental data. Discrepancies between the predicted and experimental values can arise from several factors, including the solvent environment, which can be computationally modeled using methods like the Polarizable Continuum Model (PCM), and the inherent approximations in the theoretical methods.

Below are the predicted NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

AtomPredicted Chemical Shift (δ, ppm)
H (aromatic)7.2 - 7.5
H (methyl)2.3 - 2.5
H (difluoromethyl)6.5 - 7.0 (triplet)

Predicted ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (δ, ppm)
C (C-Br)120 - 125
C (C-CHF₂)135 - 140
C (C-CH₃)138 - 142
C (aromatic CH)125 - 135
C (methyl)20 - 25
C (difluoromethyl)110 - 115 (triplet)

Predicted ¹⁹F NMR Chemical Shifts

AtomPredicted Chemical Shift (δ, ppm)
F (difluoromethyl)-110 to -120 (doublet)

Infrared (IR) Spectroscopy

Theoretical IR spectra are typically calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with experimental data.

The predicted IR spectrum can aid in the assignment of the vibrational modes observed in an experimental spectrum. Key predicted vibrational frequencies for this compound are presented below.

Predicted Key IR Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
Aromatic C=C stretch1450 - 1600
C-F stretch1000 - 1100
C-Br stretch500 - 600

The correlation between these predicted spectroscopic parameters and experimental data is a symbiotic process. Experimental spectra can be used to refine the computational models, for instance, by guiding the choice of functional and basis set. Conversely, the predicted spectra can be instrumental in the interpretation of complex experimental data, allowing for the unambiguous assignment of signals to specific atoms or functional groups within the molecule. In the absence of experimental data for this compound, these theoretical predictions serve as a valuable reference for future experimental studies.

Applications of 1 Bromo 3 Difluoromethyl 5 Methylbenzene As a Chemical Building Block

Role in the Synthesis of Functionalized Aromatics

The primary role of 1-Bromo-3-(difluoromethyl)-5-methylbenzene in the synthesis of functionalized aromatics is centered around the reactivity of its carbon-bromine bond. This bond serves as a key handle for introducing a wide range of substituents onto the aromatic ring through various transition metal-catalyzed cross-coupling reactions. Although specific examples with this exact substrate are not extensively documented, its reactivity can be inferred from the well-established chemistry of other aryl bromides.

Key potential reactions for the functionalization of this compound include:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond. nih.govrsc.org This is a powerful method for creating biaryl compounds or for attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.orglibretexts.org This is a fundamental transformation in medicinal chemistry for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction would involve the palladium- and copper-co-catalyzed coupling of this compound with a terminal alkyne. researchgate.netwikipedia.org This method is highly effective for the synthesis of aryl alkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgnih.gov

The difluoromethyl and methyl groups on the benzene (B151609) ring can influence the reactivity of the C-Br bond and the properties of the resulting functionalized aromatic compounds. The electron-withdrawing nature of the difluoromethyl group can affect the electronic density of the aromatic ring, potentially influencing the rates and regioselectivity of certain reactions.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction Type Coupling Partner Catalyst System (Typical) Resulting Bond Product Class
Suzuki-MiyauraOrganoboron ReagentPd catalyst, baseC-CBiaryls, Alkylated/Alkenylated/Alkynylated Aromatics
Buchwald-HartwigAminePd catalyst, baseC-NAryl Amines
SonogashiraTerminal AlkynePd catalyst, Cu co-catalyst, baseC-C (sp)Aryl Alkynes

Utilisation in Heterocyclic Compound Synthesis

While direct examples of the use of this compound in the synthesis of heterocyclic compounds are not readily found in the literature, its structure suggests several potential routes for such applications. Aryl bromides are common precursors in the construction of heterocyclic rings, often through intramolecular or intermolecular cyclization reactions following an initial functionalization step.

For instance, the product of a Sonogashira coupling of this compound with a suitable terminal alkyne could undergo a subsequent cyclization reaction to form a variety of heterocyclic systems, such as indoles, furans, or quinolines, depending on the nature of the alkyne and the reaction conditions. Similarly, the product of a Buchwald-Hartwig amination could be designed to undergo an intramolecular cyclization to form nitrogen-containing heterocycles.

The difluoromethyl group is a particularly interesting substituent in the context of heterocyclic chemistry, as its incorporation can significantly modulate the physicochemical and biological properties of the resulting molecule. researchgate.netrsc.org The difluoromethyl group can act as a lipophilic hydrogen bond donor, which can be beneficial for the interaction of the molecule with biological targets. researchgate.net

Precursor for Difluoromethylated Organic Frameworks

The development of functional organic materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is a rapidly growing field of research. These materials have potential applications in gas storage, catalysis, and sensing. The properties of these frameworks can be tuned by modifying the organic linker molecules used in their synthesis.

This compound could potentially serve as a precursor for the synthesis of difluoromethylated organic linkers. For example, a double Suzuki-Miyaura coupling reaction on a related di-brominated analogue, or a functionalization of the methyl group followed by further reactions, could lead to the formation of a rigid, difluoromethylated dicarboxylic acid or diamine, which could then be used as a building block for the construction of a MOF or COF. The incorporation of the difluoromethyl group into the framework could impart unique properties, such as altered pore environments or enhanced stability.

Intermediate in the Academic Synthesis of Complex Molecular Architectures

In academic research, the synthesis of complex and novel molecular architectures is a key area of focus. Building blocks with unique substitution patterns are often sought after to enable the construction of these intricate structures. This compound, with its specific arrangement of bromo, difluoromethyl, and methyl groups, could be a valuable intermediate in such synthetic endeavors.

The presence of the difluoromethyl group makes this compound an attractive starting material for the synthesis of analogues of known biologically active molecules. The replacement of other functional groups with a difluoromethyl group is a common strategy in medicinal chemistry to improve the metabolic stability, lipophilicity, and binding affinity of a drug candidate. By using this compound as a starting point, researchers could systematically introduce the 3-(difluoromethyl)-5-methylphenyl moiety into a variety of molecular scaffolds to explore the effects of this substitution on biological activity.

The reactivity of the carbon-bromine bond in this compound can be systematically explored through a variety of derivatization reactions. By subjecting this compound to a range of cross-coupling and other functionalization reactions, researchers can study how the electronic and steric effects of the difluoromethyl and methyl groups influence the outcome of these transformations. This can provide valuable insights into the fundamental principles of organic reactivity and inform the design of new synthetic methodologies. The data gathered from such studies can help in building predictive models for the reactivity of other similarly substituted aromatic compounds.

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Pathways

The traditional synthesis of halogenated and fluorinated aromatic compounds often involves harsh reagents and generates significant waste. Future research is increasingly directed towards developing more environmentally benign synthetic routes to 1-Bromo-3-(difluoromethyl)-5-methylbenzene.

Key areas of focus include:

Alternative Brominating Agents: Moving away from elemental bromine towards safer and more sustainable alternatives is a primary goal. Research is exploring the use of N-bromosuccinimide (NBS) in conjunction with green catalysts or activators, as well as bromide salts (e.g., NaBr, KBr) with oxidants in greener solvent systems like ionic liquids or supercritical CO2.

Catalytic Systems: The development of catalytic bromination reactions that avoid stoichiometric amounts of hazardous reagents is crucial. This includes investigating metal-based catalysts (e.g., iron, copper) and organocatalysts that can facilitate the selective bromination of the precursor, 1-(difluoromethyl)-3-methylbenzene, with high efficiency and atom economy.

Solvent Minimization and Replacement: A significant portion of chemical waste comes from solvents. Research into solvent-free reaction conditions (mechanochemistry) or the use of greener solvents such as water, bio-derived solvents (e.g., Cyrene™), or deep eutectic solvents could drastically reduce the environmental impact of the synthesis.

Exploration of Novel Catalytic Transformations

The bromine atom in this compound serves as a versatile handle for a wide array of catalytic cross-coupling reactions. While traditional methods like Suzuki, Heck, and Sonogashira couplings are established, future research aims to expand the synthetic toolkit.

Emerging catalytic transformations being explored include:

C-H Functionalization: Directly coupling the C-H bonds of other molecules with the aryl bromide offers a more atom-economical approach than traditional cross-coupling, which requires pre-functionalized substrates. Research into palladium, rhodium, or ruthenium-catalyzed C-H arylation using this compound as the coupling partner is a promising avenue.

Photoredox Catalysis: Light-mediated catalysis offers mild reaction conditions and unique reactivity pathways. Exploring the use of photoredox catalysts to engage this compound in novel bond-forming reactions, such as couplings with alkyl radicals or trifluoromethylation reactions, is an active area of investigation.

Dual Catalysis Systems: Combining different catalytic modes, such as photoredox catalysis with transition metal catalysis, can enable transformations that are not possible with either system alone. This approach could be used to develop novel methods for incorporating the 3-(difluoromethyl)-5-methylphenyl motif into complex molecular architectures.

Table 1: Comparison of Potential Catalytic Cross-Coupling Methods

Coupling ReactionCatalyst TypeKey AdvantagesResearch Focus
Suzuki-MiyauraPalladium/LigandHigh functional group tolerance, commercial availability of reagents.Development of ligands for lower catalyst loading and room temperature reactions.
Buchwald-HartwigPalladium/LigandEfficient C-N and C-O bond formation.Expansion to other heteroatom couplings (e.g., C-S, C-P).
C-H ArylationPalladium, RhodiumHigh atom economy, reduced pre-functionalization steps.Improving regioselectivity and substrate scope.
Photoredox CouplingIridium, RutheniumMild reaction conditions, access to radical pathways.Novel bond formations and functional group installations.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. Integrating the synthesis and subsequent transformations of this compound into flow systems is a key direction for process optimization.

Research efforts in this area are likely to concentrate on:

Continuous Bromination: Developing a safe and efficient flow process for the bromination of 1-(difluoromethyl)-3-methylbenzene. This would involve using packed-bed reactors with immobilized reagents or catalysts to minimize risks associated with handling hazardous materials like bromine.

Telescoped Reactions: Designing multi-step sequences where the crude product from one flow reactor is directly fed into the next without intermediate workup and purification. For instance, a flow synthesis of this compound could be directly coupled with a subsequent Suzuki or Buchwald-Hartwig reaction in a continuous, automated fashion.

Real-time Monitoring and Optimization: Incorporating in-line analytical techniques (e.g., IR, NMR, HPLC) into flow systems allows for real-time monitoring of reaction progress. This data can be used with machine learning algorithms to automatically optimize reaction conditions (temperature, flow rate, stoichiometry) to maximize yield and minimize impurities.

Application in Advanced Materials Research and Molecular Design

The unique electronic properties of the difluoromethyl (CF2H) group—acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups—make this compound an attractive building block for advanced materials.

Future applications are being explored in:

Organic Electronics: The electron-withdrawing nature of the CF2H group can be used to tune the HOMO/LUMO energy levels of organic semiconductors. Incorporating the 3-(difluoromethyl)-5-methylphenyl moiety into polymers or small molecules for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) is an area of active research.

Liquid Crystals: The polarity and steric profile of the CF2H group can influence the mesophase behavior of liquid crystalline materials. Designing novel liquid crystals that incorporate this unit could lead to materials with improved dielectric anisotropy and switching properties for display applications.

Fluoropolymers: While not a monomer itself, derivatives of this compound could be used to create specialty fluorinated polymers with tailored properties such as high thermal stability, chemical resistance, and specific optical or surface properties.

Computational-Experimental Synergies in Compound Discovery and Optimization

The integration of computational chemistry with experimental work is accelerating the pace of chemical research. For a molecule like this compound, this synergy is crucial for predicting reactivity and designing new applications.

Key areas for this collaborative approach include:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of catalytic reactions involving this compound. This understanding allows for the rational design of more efficient catalysts and the prediction of reaction outcomes under different conditions, reducing the amount of empirical screening required.

Prediction of Material Properties: Computational modeling can predict the electronic and photophysical properties (e.g., absorption/emission spectra, charge mobility) of novel materials derived from this compound. This in silico screening allows researchers to prioritize the synthesis of the most promising candidates for applications in organic electronics or other advanced materials.

Machine Learning for Process Optimization: By generating experimental data from high-throughput experiments or flow chemistry setups, machine learning algorithms can build predictive models to optimize reaction conditions. This approach can rapidly identify the optimal parameters for the synthesis and functionalization of this compound, accelerating process development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-3-(difluoromethyl)-5-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation or fluorination of pre-functionalized benzene derivatives. For example, bromination of 3-(difluoromethyl)-5-methylbenzene derivatives using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can yield the target compound. Reaction temperature (60–80°C) and stoichiometric control of NBS are critical to minimize polybromination byproducts . Alternatively, nucleophilic aromatic substitution (SNAr) using fluorinating agents like DAST (diethylaminosulfur trifluoride) on bromo-precursors may introduce the difluoromethyl group. Solvent polarity (e.g., DMF vs. THF) and reaction time must be optimized to avoid side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify chemical shifts for bromine (deshielding effects) and difluoromethyl groups (split signals due to coupling with fluorine). For example, the CF₂ group typically shows a triplet near δ 4.5–5.5 ppm in ¹H NMR .
  • GC-MS/HPLC : Assess purity (>95%) and detect halogenated impurities. Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for optimal resolution .
  • Elemental Analysis : Confirm Br and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and bromine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing difluoromethyl group (-CF₂H) deactivates the benzene ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Bromine acts as a superior leaving group compared to chloride, enabling reactions with arylboronic acids at lower temperatures (50–70°C). Computational studies (DFT) suggest the -CF₂H group increases the C-Br bond polarization, accelerating transmetallation steps. Use ligands like XPhos to stabilize Pd intermediates and mitigate steric hindrance from the methyl group .

Q. What strategies resolve contradictions in reported catalytic efficiencies for Ullmann-type couplings involving this compound?

  • Methodological Answer : Discrepancies in catalytic turnover often arise from:

  • Solvent Effects : Polar aprotic solvents (DMSO) favor Cu(I) solubility but may deactivate catalysts via coordination. Test mixed solvents (toluene/DMF) to balance reactivity .
  • Additives : Ascorbic acid reduces Cu(II) to active Cu(I), but excess can form colloidal copper. Optimize additive stoichiometry using kinetic profiling .
  • Substrate Purification : Trace moisture or residual acids in the bromobenzene derivative can poison catalysts. Pre-dry substrates over molecular sieves and use Schlenk techniques .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The bromine atom directs electrophiles to the para position relative to itself, while the -CF₂H group exerts meta-directing effects. However, steric hindrance from the methyl group may override electronic effects. Validate predictions experimentally using nitration (HNO₃/H₂SO₄) and analyze product ratios via HPLC .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of volatile brominated byproducts .
  • Storage : Store in amber glass bottles under inert gas (Ar/N₂) at 2–8°C to prevent photodegradation and moisture absorption .
  • Spill Management : Neutralize spills with activated charcoal or vermiculite, then dispose as halogenated waste (EPA Hazard Code D003) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.